molecular formula C13H16O B13806989 1-Phenyl-3-methoxy-1,5-hexadiene

1-Phenyl-3-methoxy-1,5-hexadiene

Cat. No.: B13806989
M. Wt: 188.26 g/mol
InChI Key: NDUMBKGCLBBXLU-ZHACJKMWSA-N
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Description

((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE: is an organic compound characterized by the presence of a methoxy group attached to a hexadienyl chain, which is in turn connected to a benzene ring. This compound is notable for its unique structure, which combines the properties of both alkenes and aromatic compounds, making it a subject of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE typically involves the following steps:

    Formation of the Hexadienyl Chain: This can be achieved through a series of reactions starting from simple alkenes. For instance, a Wittig reaction can be employed to form the conjugated diene system.

    Attachment to Benzene: The final step involves the coupling of the hexadienyl chain to the benzene ring, which can be accomplished through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: In an industrial setting, the production of ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE may involve large-scale catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the coupling reactions, and continuous flow reactors can be employed to optimize reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), nitric acid (HNO₃)

Major Products:

    Oxidation: Epoxides, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Brominated or nitrated benzene derivatives

Scientific Research Applications

Chemistry: ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE is used as a building block in organic synthesis, particularly in the development of complex molecular architectures and the study of reaction mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkenes and aromatic compounds.

Medicine: While specific medical applications are still under investigation, the unique structure of ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE suggests potential use in the development of novel pharmaceuticals, particularly those targeting oxidative stress and inflammation.

Industry: In the industrial sector, ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE can be used in the production of polymers and as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the conjugated diene system allow for unique binding interactions, which can modulate the activity of these targets. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

    ((E)-3-METHOXY-HEXA-1,5-DIENYL)-TOLUENE: Similar structure but with a methyl group on the benzene ring.

    ((E)-3-METHOXY-HEXA-1,5-DIENYL)-PHENOL: Similar structure but with a hydroxyl group on the benzene ring.

Uniqueness: ((E)-3-METHOXY-HEXA-1,5-DIENYL)-BENZENE is unique due to its specific combination of a methoxy group, a conjugated diene system, and a benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

[(1E)-3-methoxyhexa-1,5-dienyl]benzene

InChI

InChI=1S/C13H16O/c1-3-7-13(14-2)11-10-12-8-5-4-6-9-12/h3-6,8-11,13H,1,7H2,2H3/b11-10+

InChI Key

NDUMBKGCLBBXLU-ZHACJKMWSA-N

Isomeric SMILES

COC(CC=C)/C=C/C1=CC=CC=C1

Canonical SMILES

COC(CC=C)C=CC1=CC=CC=C1

Origin of Product

United States

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